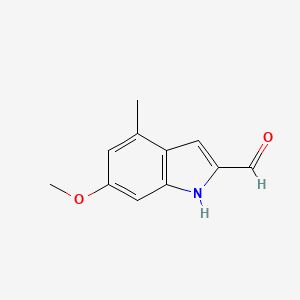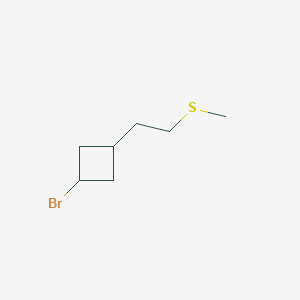
1-Bromo-3-(2-methylsulfanylethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Cycloaddition and Dimerization : The thermal [2+2] cycloaddition products of 1-bromo-2-(9-fluorenylidene)ethylene led to the formation of bromo-analog compounds, demonstrating the reactivity of similar bromo-substituted cyclobutane derivatives in forming complex structures (Toda, Motomura, & Oshima, 1974).
Novel Addition Reactions : Research on new bridgehead-substituted 1-(arylsulfonyl)bicyclo[1.1.0]butanes showed novel addition reactions, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Gaoni, 1989).
Electrochemical Behavior : The electrochemical reduction of various 1,4-dihalobutanes, including 1-bromo analogs, at carbon cathodes in dimethylformamide revealed diverse products, suggesting potential applications in electrochemical synthesis (Pritts & Peters, 1995).
Conformational Analysis : Studies on the conformational behavior of cyclobutane derivatives, including bromo and chloro variants, provided insights into their structural dynamics, essential for understanding their reactivity in different chemical environments (Powell et al., 1988).
Applications in Synthesis and Catalysis
Formation of Complex Structures : Research on the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through dehydrogenated intermolecular cyclization of 4-vinyl-1-methylpyridinyl radical demonstrated the potential of cyclobutane derivatives in forming complex organic structures (Muramatsu, Toyota, & Satou, 2009).
Synthesis of Spiro- and Dispirotetrahydropyrane-Diones : Cyclobutane derivatives have been used in the synthesis of various spiro- and dispirotetrahydropyrane-diones, showcasing their utility in creating novel organic compounds with potential applications in pharmaceuticals and materials science (Kirillov & Melekhin, 2009).
Photocatalysis with Flavin Derivatives : Flavin derivatives, in combination with visible light, facilitated efficient cyclobutane ring formation via [2+2] cycloadditions. This finding opens up avenues for using cyclobutane derivatives in green chemistry and sustainable photocatalytic processes (Mojr et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-3-(2-methylsulfanylethyl)cyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrS/c1-9-3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRBRMOUKVFXCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CC(C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-methylsulfanylethyl)cyclobutane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)
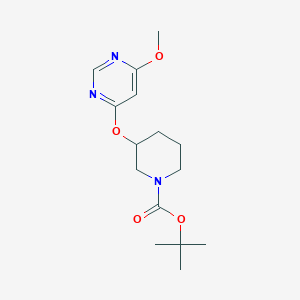

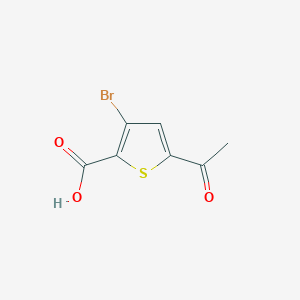
![methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2380458.png)
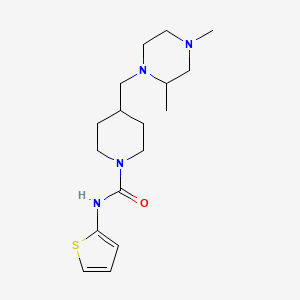
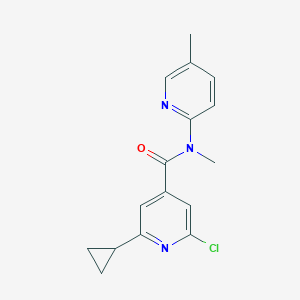
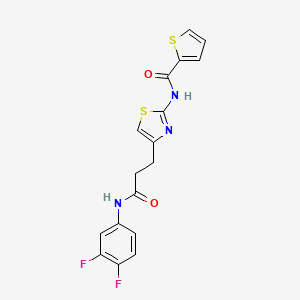

![N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2380466.png)
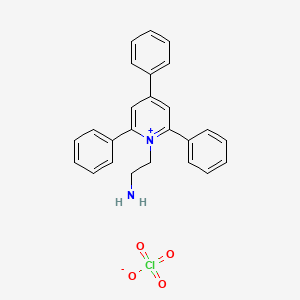

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)
